molecular formula C11H14FNO2 B1397047 4-fluoro-2-(tetrahydro-2H-pyran-4-yloxy)aniline CAS No. 1211758-65-4

4-fluoro-2-(tetrahydro-2H-pyran-4-yloxy)aniline

Cat. No. B1397047
CAS RN: 1211758-65-4
M. Wt: 211.23 g/mol
InChI Key: QMPFIGSMGLFJNR-UHFFFAOYSA-N
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Description

“4-fluoro-2-(tetrahydro-2H-pyran-4-yloxy)aniline” is a chemical compound with the molecular formula C11H14FNO2 . It is a derivative of aniline, which is an organic compound with the formula C6H5NH2 .


Molecular Structure Analysis

The molecular structure of “4-fluoro-2-(tetrahydro-2H-pyran-4-yloxy)aniline” consists of a tetrahydro-2H-pyran-4-yloxy group attached to the 2-position of a fluorinated aniline .

Scientific Research Applications

Molecular Docking and Kinase Inhibition

4-Fluoro-2-(tetrahydro-2H-pyran-4-yloxy)aniline derivatives, as part of the 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline and related compounds, have been studied in the context of docking and quantitative structure–activity relationship (QSAR) analysis. These studies focus on their role as c-Met kinase inhibitors, examining molecular features contributing to inhibitory activity. The research utilizes Comparative Molecular Similarity Analysis (CoMSIA) and multiple linear regression (MLR) with topological vectors to predict biological activities, particularly in terms of IC50 values (Caballero et al., 2011).

Synthesis and Biological Activities

Research has also been conducted on the synthesis of compounds related to 4-fluoro-2-(tetrahydro-2H-pyran-4-yloxy)aniline, examining their biological activities. This includes studies on the synthesis and HMG-CoA reductase inhibition of quinoline-based mevalonolactones, which incorporate similar structures (Zhao, Zhou, & Liu, 2009). Another research stream focuses on the design, synthesis, and antifungal activity of 6-fluoro-3,3a,4,5-tetrahydro-2H-pyrazolo[4,3-c]quinoline-2-carboxamide derivatives, demonstrating diverse levels of antifungal activities against tested fungi (Yuan et al., 2011).

Material Science and Mesomorphic Properties

In the field of material science, studies have been conducted on the synthesis of N-(4-Arylidene)-4′-(3,6-dihydro-4-methyl-2H-pyran-3-yloxy)anilines and related compounds that exhibit properties of smectic and nematic liquid crystals. These studies explore the impact of the pyran ring and the length of the aliphatic radical on the thermal stability of the mesophase (Murza, Tarasenko, & Safarov, 1991).

Antimicrobial Activity

Furthermore, research into the synthesis and antimicrobial activity of pyrazol-4-yl- and 2H-chromene-based substituted anilines, which includes structures related to 4-fluoro-2-(tetrahydro-2H-pyran-4-yloxy)aniline, has shown significant antibacterial and antifungal activity against various microbial strains (Banoji et al., 2022).

Green Chemistry Applications

In green chemistry, a one-pot multicomponent synthesis method using silica nanoparticles as a catalyst has been developed for 4H-pyrans and polysubstituted aniline derivatives, showcasing the synthesis of environmentally benign compounds with biological, pharmacological, and optical applications (Banerjee et al., 2011).

Process Development in Pharmaceutical Chemistry

A key intermediate for TAK-779, a small-molecule nonpeptide CCR5 antagonist, which is 4-[N-methyl-N-(tetrahydropyran-4-yl)aminomethyl]aniline dihydrochloride, has been synthesized efficiently, demonstrating the compound's significance in pharmaceutical chemistry (Hashimoto et al., 2002).

properties

IUPAC Name

4-fluoro-2-(oxan-4-yloxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c12-8-1-2-10(13)11(7-8)15-9-3-5-14-6-4-9/h1-2,7,9H,3-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPFIGSMGLFJNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=C(C=CC(=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-(oxan-4-yloxy)aniline

Synthesis routes and methods I

Procedure details

4-(5-Fluoro-2-nitrophenoxy)tetrahydro-2-H-pyran (8.4 g) was dissolved in ethylacetate (30 ml) and Pd/C (500 mg) was added. The reaction was hydrogenated at room temperature and 50 PSI. The mixture was concentrated in vacuo to give the intended product.
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

Ammonium formate (1.11 g, 17.6 mmol) was added into a suspension of 4-(5-fluoro-2-nitrophenoxy)tetrahydro-2H-pyran (1 g, 4.14 mmol) and palladium on carbon (5%, 0.250 g) in MeOH (10 mL) at ambient temperature. The solution was stirred for 0.5 hours, filtered through Celite and washed with MeOH. The filtrate was concentrated in vacuo and triturated from diethyl ether to remove the ammonium formate by-products. The sample was purified by flash column chromatography (5:1 petroleum ether (40-60° C.)/EtOAc→1:1 petroleum ether (40-60° C.)/EtOAc) to yield yellow oil (0.666 g, 76%).
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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